Venetoclax - 1257044-40-8

Venetoclax

Catalog Number: EVT-287603
CAS Number: 1257044-40-8
Molecular Formula: C45H50ClN7O7S
Molecular Weight: 868.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Venetoclax (ABT-199/GDC-0199) is a highly selective, orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL2) protein. [, , ] This selectivity is crucial as it spares platelets, unlike other BCL2 inhibitors. [] BCL2 is an anti-apoptotic protein that plays a key role in regulating programmed cell death (apoptosis). [] Venetoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are pro-apoptotic members of the BCL2 family. [] In scientific research, Venetoclax is primarily used as a tool to investigate the role of BCL2 in various cellular processes and to explore its potential as a therapeutic target in different disease models. [, , ]

Applications
  • Identifying BCL2 dependencies: Venetoclax is used to determine the reliance of cancer cells on BCL2 for survival. This information can guide personalized treatment strategies, such as identifying patients who are likely to respond to venetoclax-based therapies. [, , ] Dynamic BH3 profiling (DBP), a technique that measures changes in mitochondrial priming in response to drugs, can be used to assess BCL2 dependence and how it is influenced by other drugs like ibrutinib. []
  • Investigating venetoclax resistance: Venetoclax is used to study the mechanisms of resistance to BCL2 inhibition. Research focuses on identifying genetic alterations, [, , , , ] protein expression changes, [, , , , ] and signaling pathway alterations [, ] that contribute to resistance. This knowledge is crucial for developing strategies to overcome resistance and improve treatment efficacy.
  • Developing novel combination therapies: Venetoclax is being investigated in combination with other therapeutic agents to enhance its efficacy and overcome resistance. Promising combinations include:
    • Hypomethylating agents (HMAs): Combining Venetoclax with HMAs like azacitidine has shown efficacy in AML, particularly in older patients unfit for intensive chemotherapy. [, , , , ]
    • Targeted therapeutics: Venetoclax is being studied in combination with inhibitors of other anti-apoptotic proteins (e.g., MCL-1), [, , , , ] kinases (e.g., FLT3, BTK), [, , , , ] and epigenetic modifiers (e.g., BET inhibitors). [, ]
    • Immunotherapies: Venetoclax is being explored in combination with immunotherapies like anti-BCMA CAR-T cells, which may remain effective even in the presence of venetoclax resistance. []
    • Radiotherapy: Venetoclax synergizes with radiotherapy, enhancing cell death in various B-cell lymphoma models. []
Future Directions
  • Developing more precise biomarkers for predicting response: While BCL2 expression is linked to Venetoclax sensitivity, more accurate predictive biomarkers are needed to guide patient selection and optimize treatment strategies. This might involve investigating BCL2 protein-protein interactions, [] analyzing specific genetic alterations, [, , , ] and studying the interplay of BCL2 with other anti-apoptotic proteins. [, ]
  • Understanding and circumventing venetoclax resistance: Research needs to focus on identifying novel mechanisms of resistance, [] developing strategies to prevent or delay the emergence of resistance, and exploring alternative therapeutic approaches for patients who develop resistance.

Quizartinib (AC220)

Relevance: Research suggests that FLT3-ITD activation may mediate resistance to Venetoclax in AML cells. [] Quizartinib, by inhibiting FLT3-ITD, was shown to downregulate the pro-survival proteins BCL-XL and MCL-1, which are implicated in Venetoclax resistance. [] This highlights a potential synergistic effect between Quizartinib and Venetoclax for treating FLT3-ITD positive AML. []

A-1331852

Relevance: Similar to MCL-1, BCL-XL is implicated in Venetoclax resistance in AML. [] Inhibiting BCL-XL with A-1331852 alongside Venetoclax treatment reduced AML cell growth more effectively than either agent alone. [] This suggests that BCL-XL contributes to the survival of FLT3-ITD+ AML cells and may serve as a therapeutic target to overcome Venetoclax resistance. []

A-1210477

Relevance: MCL-1 is known to contribute to Venetoclax resistance in AML. [] Using A-1210477 to inhibit MCL-1 in conjunction with Venetoclax showed a greater reduction in cell growth compared to single-agent treatment, suggesting MCL-1's role in the survival of FLT3-ITD+ AML cells. [] Targeting MCL-1 along with Venetoclax could offer a strategy to overcome resistance. []

ASTX029

Relevance: The activation of the RAS/RAF/ERK pathway is associated with both primary and secondary resistance to Venetoclax in AML. [] ASTX029 demonstrated synergy with Venetoclax in inducing apoptosis in AML cells, particularly in NRAS-mutant and Venetoclax-resistant cell lines. [] This suggests that combining ERK1/2 inhibition with Venetoclax could be a viable treatment approach for Venetoclax-resistant AML. []

Compound 27

Relevance: Compound 27 showed potent synergy with Venetoclax in inducing apoptosis in AML cells, similar to ASTX029. [] This combination effectively sensitized NRAS-mutant AML cells to Venetoclax. [] This indicates the potential of ERK1/2 inhibitors, like Compound 27, in combination with Venetoclax for treating AML, particularly in cases exhibiting RAS/RAF/ERK pathway activation. []

S63845

Relevance: Similar to A-1210477, S63845 targets MCL-1, which plays a role in Venetoclax resistance. [, ] Combining S63845 with Venetoclax enhanced cell death in Venetoclax-resistant myeloma cells. [, ] This reinforces the potential of targeting MCL-1 to overcome resistance mechanisms and improve Venetoclax efficacy. [, ]

Pelcitoclax (APG-1252)

Relevance: Pelcitoclax, or specifically its metabolite APG-1252-M1, offers a potential solution to overcome the limitation of single-agent BCL-XL inhibition. [] This dual inhibitor effectively induced cytotoxicity in myeloma cell lines intrinsically resistant to Venetoclax and significantly reduced cell viability in Venetoclax-resistant clones. [] This suggests that Pelcitoclax could be a promising therapeutic option to overcome acquired Venetoclax resistance. []

Dihydroartemisinin (DHA)

Relevance: DHA has been shown to downregulate MCL-1 protein expression in AML cells. [] Combining DHA with Venetoclax demonstrated synergistic antileukemic effects in preclinical models, making it a potential combination therapy for AML treatment. []

Ruxolitinib

Relevance: Combining Ruxolitinib with Venetoclax displayed enhanced ex-vivo efficacy in AML patient samples, surpassing the efficacy of the standard Venetoclax and Azacitidine combination. [] This suggests the potential of Ruxolitinib and Venetoclax combination therapy, particularly in AML patients harboring TP53 mutations, a subgroup associated with poor prognosis and Venetoclax resistance. []

Azacytidine

Relevance: Azacytidine is frequently combined with Venetoclax, particularly in elderly AML patients ineligible for intensive chemotherapy. [, ] While this combination shows promising clinical efficacy, a significant portion of patients still experience relapse, necessitating the exploration of novel drug combinations for improved outcomes. [, ]

Obinutuzumab

Relevance: Combining Obinutuzumab with Venetoclax in CLL patients who progressed on Ibrutinib demonstrated potential benefits in progression-free survival compared to Venetoclax alone. [] This suggests a possible role for adding CD20 antibodies to Venetoclax in this patient population. []

Selinexor

Relevance: Combining Selinexor with Venetoclax exhibited synergy in both XPO1 wild-type and mutant lymphoma cells. [] Notably, XPO1 mutant lymphoma cells displayed increased sensitivity to both Selinexor and Venetoclax as single agents. [] This synergistic effect, particularly pronounced in XPO1 mutant cells, highlights the potential of combining these two oral agents for treating relapsed or refractory lymphoma. []

Properties

CAS Number

1257044-40-8

Product Name

Venetoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H50ClN7O7S

Molecular Weight

868.4 g/mol

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N

SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT199; ABT-199; ABT 199; GDC0199; GDC0199; GDC 0199; RG7601; RG7601; RG 7601. Venetoclax; Venclexta;

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.